molecular formula C14H13N3O5S B11020669 3-nitro-N-(4-sulfamoylbenzyl)benzamide

3-nitro-N-(4-sulfamoylbenzyl)benzamide

Cat. No.: B11020669
M. Wt: 335.34 g/mol
InChI Key: KSLSLQWEZGEJRR-UHFFFAOYSA-N
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Description

3-Nitro-N-(4-sulfamoylbenzyl)benzamide is a benzamide derivative characterized by a sulfamoylbenzyl group at the N-position and a nitro substituent at the 3-position of the benzamide core. The sulfamoyl group (-SO₂NH₂) and nitro (-NO₂) moieties confer distinct electronic and steric properties, influencing its pharmacological and physicochemical behavior.

Properties

Molecular Formula

C14H13N3O5S

Molecular Weight

335.34 g/mol

IUPAC Name

3-nitro-N-[(4-sulfamoylphenyl)methyl]benzamide

InChI

InChI=1S/C14H13N3O5S/c15-23(21,22)13-6-4-10(5-7-13)9-16-14(18)11-2-1-3-12(8-11)17(19)20/h1-8H,9H2,(H,16,18)(H2,15,21,22)

InChI Key

KSLSLQWEZGEJRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(aminosulfonyl)benzyl]-3-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route starts with the nitration of benzamide to introduce the nitro group. This is followed by the sulfonation of benzylamine to introduce the aminosulfonyl group. The final step involves coupling the two intermediates under specific conditions, such as using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of N-[4-(aminosulfonyl)benzyl]-3-nitrobenzamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[4-(aminosulfonyl)benzyl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aminosulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide

    Oxidation: Potassium permanganate, sulfuric acid

Major Products Formed

    Reduction: N-[4-(aminosulfonyl)benzyl]-3-aminobenzamide

    Substitution: Various substituted benzamides depending on the nucleophile used

    Oxidation: N-[4-(aminosulfonyl)benzyl]-3-carboxybenzamide

Scientific Research Applications

N-[4-(aminosulfonyl)benzyl]-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory or anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-[4-(aminosulfonyl)benzyl]-3-nitrobenzamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The aminosulfonyl group can enhance the compound’s binding affinity to target proteins, while the nitro group can participate in redox reactions, potentially leading to the generation of reactive intermediates that can modulate biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-nitro-N-(4-sulfamoylbenzyl)benzamide with benzamide derivatives sharing structural or functional group similarities. Key differences in substituents, biological targets, and activities are highlighted.

Substituent Variations on the Benzamide Core

Compound Name Substituents Biological Target Activity/Mechanism Reference
This compound 3-NO₂, N-(4-sulfamoylbenzyl) Not explicitly reported Structural analogs suggest potential for ion channel modulation (e.g., hERG1) or enzyme interactions due to sulfamoyl and nitro groups.
3-Nitro-N-(4-phenoxyphenyl)benzamide (ICA-105574) 3-NO₂, N-(4-phenoxyphenyl) hERG1 potassium channel Potent hERG1 activator; binds to the pore module between S5 and S6 helices. Mutations (e.g., Y652A) abolish activation.
2-Chloro-N-(4-sulfamoylbenzyl)benzamide 2-Cl, N-(4-sulfamoylbenzyl) Not explicitly reported Chloro substituent may alter electronic properties compared to nitro, potentially affecting binding affinity or selectivity.
2-Nitro-N-(4-nitrophenyl)benzamide 2-NO₂, N-(4-nitrophenyl) Crystal structure Exhibits intramolecular C-H···O hydrogen bonding and a dihedral angle of 82.3° between aromatic rings. No reported bioactivity.

Role of Sulfamoyl and Related Groups

  • Sulfamoylbenzyl vs. Phenoxyphenyl (ICA-105574): Replacing the sulfamoyl group with a phenoxyphenyl moiety (ICA-105574) shifts activity toward hERG1 channel activation. The phenoxyphenyl group likely enhances hydrophobic interactions with the channel’s pore module (residues F557, Y652), whereas the sulfamoyl group may favor hydrogen bonding or polar interactions .
  • Sulfamoyl Derivatives in Glucokinase Activation:
    Sulfamoyl benzamides (e.g., compounds 6, 7, 8 in ) activate glucokinase (GK) via H-bonding between the benzamide carbonyl and Arg63. The sulfamoyl group’s position and electronic effects are critical for stabilizing this interaction .

Nitro Substituent Position and Bioactivity

  • 3-Nitro vs. 2-Nitro:
    The 3-nitro configuration in the target compound and ICA-105574 is associated with hERG1 modulation, while 2-nitro derivatives (e.g., 2-nitro-N-(4-nitrophenyl)benzamide) lack reported channel effects. Positional differences may disrupt binding to key residues like L622 or Y652 in hERG1 .

Structure-Activity Relationship (SAR) Insights

Sulfamoyl Group as a Hydrogen-Bond Donor/Acceptor: The -SO₂NH₂ group in this compound may mimic natural ligands in targets like GK or FtsZ, where sulfonamide interactions are critical for binding .

Benzyl vs. Phenethyl Linkers: Compounds with benzyl linkers (e.g., ) exhibit different steric profiles compared to phenethyl analogs (), affecting membrane permeability or target engagement.

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